molecular formula C23H24O3 B14748288 (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one

(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one

Cat. No.: B14748288
M. Wt: 348.4 g/mol
InChI Key: OHSKJRMWVIVJCP-UHWBUFEVSA-N
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Description

(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two hydroxy-dimethylphenyl groups attached via methylene bridges. Its structure allows for interesting chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with cyclopentanone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its antioxidant and antimicrobial properties. It has been studied for its ability to inhibit bacterial and fungal growth, making it a candidate for developing new antimicrobial agents .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, polymers, and other materials that require stable aromatic compounds .

Mechanism of Action

The mechanism of action of (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one involves its interaction with cellular components. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the aromatic rings can interact with proteins and enzymes. These interactions can disrupt microbial cell walls or interfere with enzyme activity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

Uniqueness

Compared to similar compounds, (2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one stands out due to its dual hydroxy-dimethylphenyl groups, which enhance its reactivity and potential biological activity. Its cyclopentanone core also provides a unique scaffold for further chemical modifications .

Properties

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C23H24O3/c1-13-7-17(8-14(2)21(13)24)11-19-5-6-20(23(19)26)12-18-9-15(3)22(25)16(4)10-18/h7-12,24-25H,5-6H2,1-4H3/b19-11-,20-12+

InChI Key

OHSKJRMWVIVJCP-UHWBUFEVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/2\CC/C(=C/C3=CC(=C(C(=C3)C)O)C)/C2=O

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2CCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O

Origin of Product

United States

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